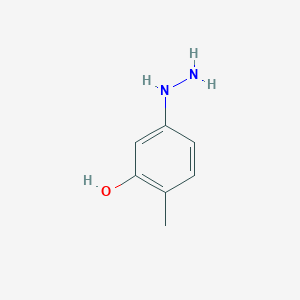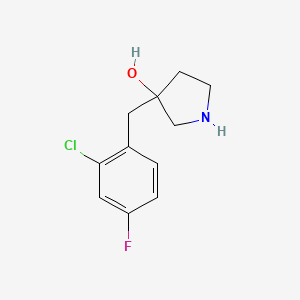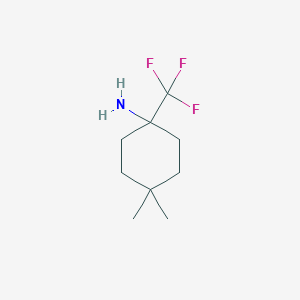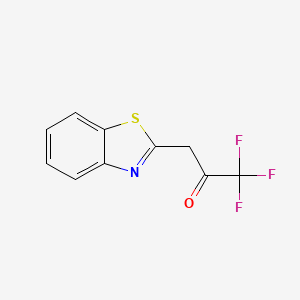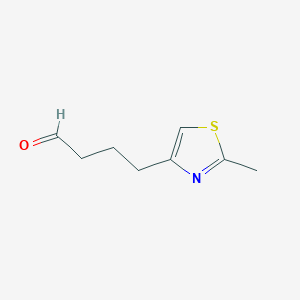
4-(2-Methylthiazol-4-yl)butanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylthiazol-4-yl)butanal is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylthiazol-4-yl)butanal typically involves the reaction of 2-methylthiazole with butanal under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
4-(2-Methylthiazol-4-yl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: 4-(2-Methylthiazol-4-yl)butanoic acid.
Reduction: 4-(2-Methylthiazol-4-yl)butanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
4-(2-Methylthiazol-4-yl)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 4-(2-Methylthiazol-4-yl)butanal depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity. The aldehyde group can also undergo reactions with nucleophilic sites in biomolecules, potentially leading to the formation of covalent adducts.
類似化合物との比較
Similar Compounds
4-(2-Methylthiazol-4-yl)butanoic acid: An oxidized form of 4-(2-Methylthiazol-4-yl)butanal.
4-(2-Methylthiazol-4-yl)butanol: A reduced form of this compound.
2-Methylthiazole: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to the presence of both an aldehyde group and a thiazole ring in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C8H11NOS |
|---|---|
分子量 |
169.25 g/mol |
IUPAC名 |
4-(2-methyl-1,3-thiazol-4-yl)butanal |
InChI |
InChI=1S/C8H11NOS/c1-7-9-8(6-11-7)4-2-3-5-10/h5-6H,2-4H2,1H3 |
InChIキー |
MIRUGDZKKJZTHZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)CCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


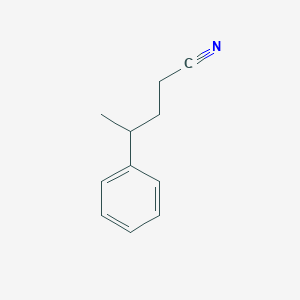
![4-[1-(Trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13585788.png)

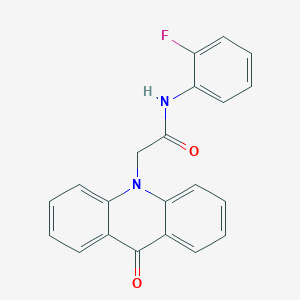
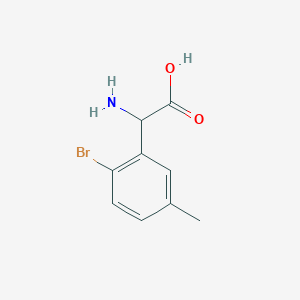
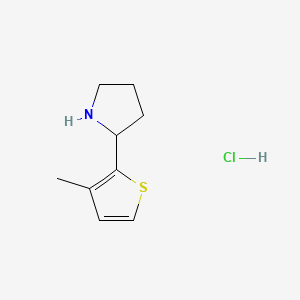
![[4-(Methoxymethyl)phenyl]hydrazine](/img/structure/B13585825.png)

